molecular formula C14H22FN B1531728 (3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1595581-72-8

(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine

Cat. No.: B1531728
CAS No.: 1595581-72-8
M. Wt: 223.33 g/mol
InChI Key: DNORJSXFYYJERY-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine typically involves the reaction of 3,3-dimethylbutan-2-yl halide with 2-(4-fluorophenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, acids, or bases are used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to cellular processes and biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in a particular biochemical pathway or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethylbutan-2-yl)[2-(4-chlorophenyl)ethyl]amine
  • (3,3-Dimethylbutan-2-yl)[2-(4-bromophenyl)ethyl]amine
  • (3,3-Dimethylbutan-2-yl)[2-(4-methylphenyl)ethyl]amine

Uniqueness

(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN/c1-11(14(2,3)4)16-10-9-12-5-7-13(15)8-6-12/h5-8,11,16H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNORJSXFYYJERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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